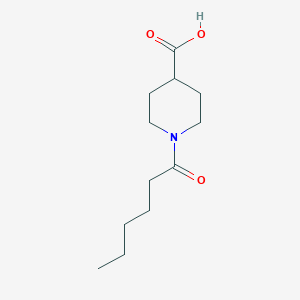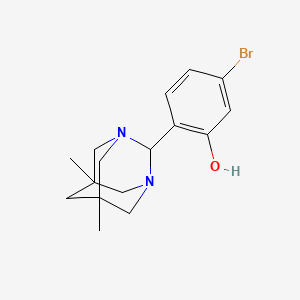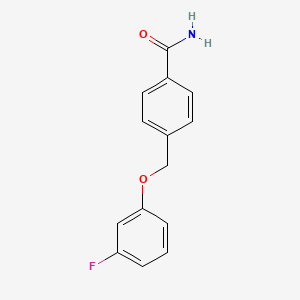![molecular formula C11H12N2O4S B14894067 (2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- typically involves the reaction of 3-aminocarbonyl-4,5-dimethyl-2-thienylamine with 2-butenoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Applications De Recherche Scientifique
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the thienyl group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different spatial arrangement.
3-butenoic acid: Differs in the position of the double bond.
Uniqueness
The uniqueness of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- lies in its specific structure, which includes a thienyl group and an aminocarbonyl moiety. This structure imparts unique chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H12N2O4S |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
(E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H,1-2H3,(H2,12,17)(H,13,14)(H,15,16)/b4-3+ |
Clé InChI |
MRGWOYCRVOQUSV-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C(=O)O)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


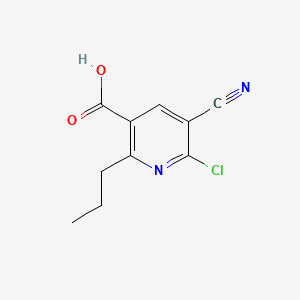
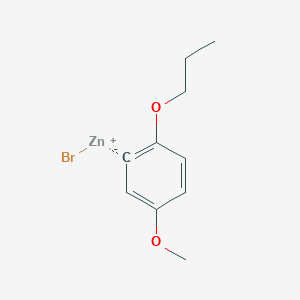
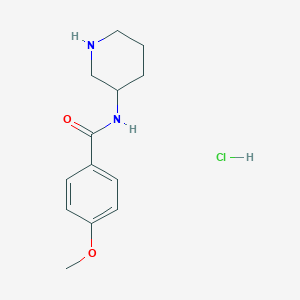
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
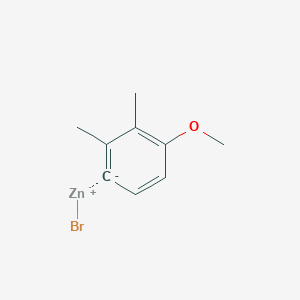
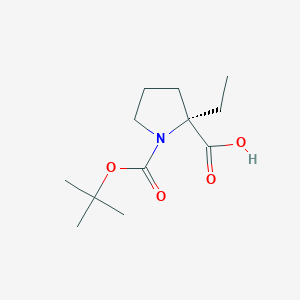
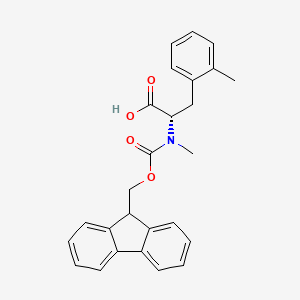
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)

![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)

